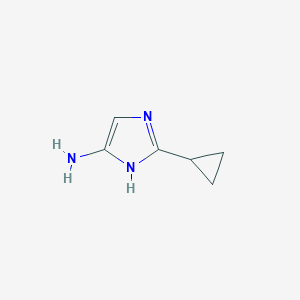

2-Cyclopropyl-1H-imidazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

2-cyclopropyl-1H-imidazol-5-amine |

InChI |

InChI=1S/C6H9N3/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9) |

InChI Key |

ANEAPQAIJOYUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Cyclopropyl 1h Imidazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a hypothetical 2-Cyclopropyl-1H-imidazol-5-amine derivative, distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the imidazole (B134444) ring, and the amine group would be expected. The cyclopropyl protons typically appear as a complex multiplet in the upfield region of the spectrum. The methine proton of the cyclopropyl group would likely resonate at a different chemical shift than the methylene (B1212753) protons. The imidazole ring protons would present signals in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the cyclopropyl and amine substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. For instance, in related imidazole derivatives, the N-H proton of the imidazole ring is often observed as a broad singlet at a downfield chemical shift, sometimes above 10 ppm. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For a this compound derivative, distinct signals would be anticipated for the carbons of the cyclopropyl ring and the imidazole ring. The carbons of the imidazole ring would resonate in the aromatic region, with the carbon atom attached to the nitrogen atoms (C2) typically showing a characteristic chemical shift. The chemical shifts of the other imidazole carbons (C4 and C5) would be influenced by the positions of the substituents. The cyclopropyl carbons would appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Confirmation

To definitively establish the connectivity of the protons identified in the ¹H NMR spectrum, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are employed. A COSY spectrum would reveal correlations between neighboring protons. For example, it would show cross-peaks between the methine and methylene protons of the cyclopropyl ring, confirming their adjacent relationship. It could also help in assigning the protons of the imidazole ring by showing their through-bond coupling interactions. researchgate.net

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Derivative

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Imidazole CH | 7.0 - 8.0 | 115 - 140 |

| Imidazole NH | >10.0 (broad) | - |

| Amine NH₂ | Variable (broad) | - |

| Cyclopropyl CH | 0.8 - 1.5 | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |

| Imidazole C2 | - | >140 |

| Imidazole C4/C5 | - | 110 - 130 |

Note: The data in this table is hypothetical and based on general principles of NMR spectroscopy for similar structures. Actual values would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound, HRMS would be able to distinguish its molecular formula from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines and imidazoles. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺. Fragmentation of the molecular ion can be induced to provide structural information. For a this compound derivative, characteristic fragmentation patterns would be expected, such as the loss of the cyclopropyl group or cleavage of the imidazole ring. Analysis of these fragments helps to piece together the structure of the original molecule.

Interactive Data Table: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative

| Analysis Type | Expected Ion | Expected m/z |

| HRMS | [M+H]⁺ | Precise mass corresponding to C₆H₁₀N₃⁺ |

| ESI-MS | [M+H]⁺ | Nominal mass corresponding to C₆H₁₀N₃⁺ |

| ESI-MS/MS | Fragment ions | Loss of cyclopropyl, ring cleavage products |

Note: The data in this table is hypothetical and based on general principles of mass spectrometry for similar structures. Actual values would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of novel compounds, providing valuable insights into their chemical structure and electronic properties.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For derivatives of this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the various vibrational modes of its constituent parts. For instance, the N-H stretching vibrations of the primary amine (–NH2) and the imidazole ring are anticipated to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group and the imidazole ring would likely be observed around 2900-3100 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the imidazole ring are expected to produce characteristic absorption bands in the 1500-1650 cm⁻¹ region. The analysis of a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which share structural similarities, confirmed the presence of these key functional groups through techniques including Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring, being an aromatic heterocycle, possesses a π-electron system that gives rise to characteristic UV-Vis absorption bands. nih.gov The electronic spectra of imidazole derivatives are typically characterized by π → π* transitions. bohrium.com The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the imidazole ring. For this compound derivatives, the cyclopropyl and amine groups can act as auxochromes, potentially shifting the absorption bands to longer wavelengths (a bathochromic or red shift). The unique optical properties of imidazole compounds are a subject of significant research interest. nih.gov

A representative table of expected IR and UV-Vis spectral data for a hypothetical this compound derivative is presented below, based on typical values for similar compounds.

| Spectroscopic Data | Characteristic Absorption/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H Stretch (Amine & Imidazole) | 3300-3500 |

| C-H Stretch (Cyclopropyl & Imidazole) | 2900-3100 | |

| C=N/C=C Stretch (Imidazole Ring) | 1500-1650 | |

| UV-Vis | π → π* Transition | 200-300 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Stereochemistry Determination

While specific crystallographic data for this compound was not found, analysis of related imidazole and pyrazole (B372694) derivatives provides a strong basis for predicting its solid-state behavior. iucr.orgnih.govrsc.orgmdpi.commdpi.comresearchgate.net For example, the crystal structure of imidazole-4-acetic acid hydrochloride reveals a planar five-membered ring and a three-dimensional hydrogen-bond network. rsc.org In many imidazole derivatives, the molecules are held together in the solid state by weak C-H···N or C-H···O interactions. iucr.org The presence of the primary amine and the imidazole nitrogen atoms in this compound derivatives makes them prime candidates for forming extensive hydrogen-bonding networks, which would play a crucial role in the organization of the crystal structure.

The planarity of the imidazole ring is a common feature, though the relative orientation of substituent groups can vary. nih.gov For instance, in 1-phenyl-1H-imidazole derivatives, the angle between the mean planes of the imidazole and arene rings can differ significantly depending on the substitution pattern. iucr.org In the case of this compound, the orientation of the cyclopropyl group relative to the imidazole ring would be a key structural feature determined by SC-XRD.

Below is a hypothetical table of crystallographic data for a derivative of this compound, compiled from representative data of similar heterocyclic compounds. nih.govrsc.orgmdpi.com

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5.9 - 20.3 |

| b (Å) | 4.5 - 11.0 |

| c (Å) | 7.7 - 14.8 |

| α (°) | 90 |

| β (°) | 90 - 104 |

| γ (°) | 90 |

| Volume (ų) | 700 - 900 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, C-H···π Interactions |

The determination of the crystal structure through SC-XRD is paramount for understanding the structure-property relationships of this compound derivatives and for the rational design of new materials with desired characteristics.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 1h Imidazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-Cyclopropyl-1H-imidazol-5-amine, these methods offer a detailed view of its electronic landscape and predictive power for its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. researchgate.netnih.gov DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the optimized molecular geometry of this compound, including its bond lengths and angles. nih.govbhu.ac.in These studies reveal a generally planar conformation for the imidazole (B134444) ring, a structural feature common to such heterocyclic systems. nih.gov The electronic properties, such as dipole moment and the distribution of electron density, are also calculated to understand the molecule's polarity and solubility characteristics. researchgate.netbhu.ac.in

Interactive Data Table: Optimized Geometric Parameters (Theoretical)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=N | ~1.3-1.4 |

| C-N | ~1.35-1.45 |

| C-C (imidazole) | ~1.36-1.48 |

| C-C (cyclopropyl) | ~1.48-1.52 |

| C-H | ~1.08-1.10 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-N-C | ~105-110 |

| N-C-N | ~110-115 |

| C-C-C (imidazole) | ~106-108 |

| **Dihedral Angles (°) ** |

Note: The values presented are typical ranges for similar imidazole derivatives and are subject to the specific computational methods and basis sets used.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For imidazole derivatives, the HOMO is often located on the imidazole ring, while the LUMO may be distributed across the ring and its substituents. researchgate.netresearchgate.net This distribution influences the sites of electrophilic and nucleophilic attack. niscpr.res.in

Interactive Data Table: Frontier Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy | Typically in the range of -5 to -7 eV |

| LUMO Energy | Typically in the range of -1 to 1 eV |

| HOMO-LUMO Energy Gap | ~4-6 eV |

Note: These values are estimations based on related imidazole compounds and can vary with the computational level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies predict the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the binding site. nih.gov The binding affinity, often expressed as a docking score or free energy of binding (ΔG), is also calculated to estimate the strength of the interaction. uomustansiriyah.edu.iquomustansiriyah.edu.iq For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often involved in crucial hydrogen bonding interactions with the target protein. nih.gov

Conformational Analysis within Binding Pockets

Once docked, molecular dynamics simulations can be employed to study the conformational changes of the ligand and the protein's binding pocket over time. nih.govnih.gov This provides a more dynamic picture of the binding event, revealing the flexibility of both the ligand and the target. nih.gov The analysis of these simulations helps in understanding the stability of the predicted binding mode and can reveal the existence of multiple binding poses. nih.gov For this compound, such analyses would focus on the orientation of the cyclopropyl (B3062369) group and the amine substituent within the binding site to optimize interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing a QSAR model for a class of compounds including this compound, it is possible to predict the biological activity of new, unsynthesized derivatives. nih.gov These models are built using molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov The predictive power of a QSAR model is assessed through rigorous validation techniques. nih.gov While specific QSAR studies on this compound are not widely published, models for related imidazole and pyrazole (B372694) derivatives have demonstrated the importance of certain structural features for their biological activity. nih.gov

In Silico Assessment of Molecular Properties Relevant to Biological Systems

The exploration of a molecule's potential biological activity through computational, or in silico, methods is a cornerstone of modern drug discovery and development. These theoretical investigations allow for the prediction of a compound's pharmacokinetic properties and its adherence to established criteria for drug-likeness, providing valuable insights before progressing to more resource-intensive laboratory research. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in peer-reviewed literature, it is possible to assess its likely properties by examining computationally derived data for its close structural isomer, (2S)-2-(1H-imidazol-5-yl)cyclopropan-1-amine. nih.gov This data, available through public chemical databases, offers a strong indication of the molecule's characteristics.

The molecular formula for this compound is C₆H₉N₃, with a molecular weight of 123.16 g/mol . bldpharm.com This low molecular weight is generally favorable for oral bioavailability. The assessment of a compound's drug-like character is often guided by frameworks such as Lipinski's Rule of Five. This rule outlines several molecular properties that are common among orally active drugs. The computed properties for the structural isomer of this compound align well with these guidelines.

Key molecular descriptors provide a more detailed picture of the compound's likely behavior in a biological system. These include the logarithm of the octanol-water partition coefficient (XLogP3), which is a measure of lipophilicity, the number of hydrogen bond donors and acceptors, the number of rotatable bonds, and the topological polar surface area (TPSA).

Below are interactive data tables summarizing the key computed molecular properties relevant to the biological assessment of this compound, based on data for its isomer, (2S)-2-(1H-imidazol-5-yl)cyclopropan-1-amine. nih.gov

Table 1: Computed Molecular Properties

| Property | Value | Reference |

| Molecular Weight | 123.16 g/mol | nih.gov |

| XLogP3 | -0.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 123.079647300 Da | nih.gov |

| Topological Polar Surface Area | 54.7 Ų | nih.gov |

| Complexity | 115 | nih.gov |

These in silico parameters suggest that this compound likely possesses favorable characteristics for oral absorption and bioavailability. The low molecular weight and rotatable bond count, along with a balanced number of hydrogen bond donors and acceptors, are indicative of a molecule that could readily traverse biological membranes. The topological polar surface area is also within a range typically associated with good cell permeability.

Table 2: Drug-Likeness and Pharmacokinetic Predictions

| Parameter | Prediction/Value | Significance | Reference |

| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential | nih.gov |

| Bioavailability Score | Not explicitly calculated, but likely favorable | Indicates potential for effective delivery to target tissues | |

| Gastrointestinal Absorption | High (predicted) | Suggests efficient absorption from the gut | |

| Blood-Brain Barrier Permeation | Unlikely (predicted) | May not readily enter the central nervous system |

The predictions based on these computed properties indicate that this compound is a promising candidate for further investigation as a biologically active agent. Its profile suggests good drug-like properties, although its ability to cross the blood-brain barrier may be limited. It is important to note that these are theoretical predictions and would require experimental validation.

Reactivity and Chemical Transformations of the 2 Cyclopropyl 1h Imidazol 5 Amine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocyclic system, making it generally susceptible to electrophilic attack. globalresearchonline.net The presence of an amino group at the C5 position and a cyclopropyl (B3062369) group at the C2 position significantly influences the regioselectivity of these reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the context of the imidazole ring, this would primarily be the C4 position. The cyclopropyl group, while being a saturated ring, can donate electron density to the aromatic system through its Walsh orbitals, further activating the ring towards electrophilic substitution.

Conversely, nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally less favorable unless the ring is substituted with potent electron-withdrawing groups. globalresearchonline.netwikipedia.org Given the electron-donating nature of both the amino and cyclopropyl substituents in 2-cyclopropyl-1H-imidazol-5-amine, nucleophilic attack on the ring is unlikely to occur under standard conditions.

| Reaction Type | Predicted Reactivity | Directing Effects of Substituents | Potential Products |

| Electrophilic Substitution | High | -NH₂ (C5): Strong activator, directs to C4. -Cyclopropyl (C2): Weak activator. | Halogenation, nitration, sulfonation, Friedel-Crafts acylation/alkylation primarily at the C4 position. |

| Nucleophilic Substitution | Low | The electron-donating amino and cyclopropyl groups deactivate the ring for nucleophilic attack. | Substitution is not expected under normal conditions. |

Chemical Modifications of the Amine Functionality

The primary amine at the C5 position is a key site for chemical modification, allowing for the introduction of a wide array of functional groups. Common reactions involving this amine functionality include acylation and alkylation.

Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions can lead to the formation of secondary and tertiary amines, respectively.

| Modification | Reagents | Product Type |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

Cyclopropane (B1198618) Ring Opening and Rearrangement Pathways in Chemical Contexts

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, particularly when activated by donor-acceptor substituents. researchgate.net In the case of this compound, the imidazole ring acts as an electron-donating group, while the amine can be protonated under acidic conditions to become a strong electron-withdrawing ammonium (B1175870) group.

This "donor-acceptor" nature can facilitate the cleavage of the cyclopropane ring. Studies on similar systems, such as trans-2-phenylcyclopropylamine, have shown that electrophilic ring opening in superacidic media occurs at the distal C2-C3 bond of the cyclopropane ring. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group. nih.gov The resulting carbocationic intermediate can then be trapped by nucleophiles.

A plausible mechanism involves the protonation of the amine, followed by electrophilic attack on the cyclopropane ring, leading to a ring-opened intermediate that can undergo further reactions. nih.govorganic-chemistry.org

| Condition | Proposed Mechanism | Key Intermediates | Potential Outcome |

| Strongly Acidic | Electrophilic cleavage of the distal C-C bond. | Ring-opened carbocation | Reaction with nucleophiles to form functionalized alkyl chains attached to the imidazole. |

| Radical Initiators | Radical-mediated ring opening. | Ring-opened radical species | Rearrangement and addition products. |

Oxidative and Reductive Transformations of the Imidazole and Cyclopropyl Moieties

Oxidative Transformations:

Reductive Transformations:

The imidazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions. However, more forceful reduction methods can lead to the saturation of the ring to form imidazolidine (B613845) derivatives. The selective reduction of the imidazole ring in the presence of the cyclopropyl group would be challenging. Asymmetric reduction of related ketimines using organocatalysts has been reported, suggesting that the imine derivatives of this compound could potentially be reduced to chiral amines. rsc.org

| Moiety | Transformation | Conditions/Reagents | Potential Products |

| Cyclopropylamine | Oxidation | Cytochrome P450 enzymes, strong oxidizing agents | Ring-opened metabolites, N-oxides |

| Imidazole Ring | Reduction | High-pressure catalytic hydrogenation | Imidazolidine derivatives |

Pre Clinical Biological Investigations of 2 Cyclopropyl 1h Imidazol 5 Amine and Its Analogues

Exploration of Antimicrobial Biological Activities (e.g., antibacterial, antifungal, antiparasitic) in In Vitro Models

The imidazole (B134444) moiety is a core feature of many antimicrobial agents. Analogues of 2-Cyclopropyl-1H-imidazol-5-amine have been investigated for their potential to combat various microbial pathogens.

Research into imidazole-based compounds has demonstrated a broad spectrum of activity. For instance, certain nitroimidazole hybrids have been tested for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov One study synthesized (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones and tested them against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis, and Klebsiella pneumoniae. nih.gov

Further demonstrating the versatility of the imidazole scaffold, another series of derivatives, 2,4,5-triphenyl-1H-imidazole-1-yls, were synthesized and evaluated for their antimicrobial effects, using established drugs like ciprofloxacin (B1669076) as a reference standard. japsonline.com The goal of such research is often to identify molecules that can address inflammation associated with microbial infections. japsonline.com

Specific metronidazole-triazole hybrids have shown potent activity against E. coli and P. aeruginosa, with IC50 values in the nanomolar range. nih.gov The data below highlights the minimum inhibitory concentration (MIC) and IC50 values of select imidazole analogues against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Imidazole Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC/IC50) | Reference Drug |

|---|---|---|---|

| 38o (metronidazole-triazole hybrid) | E. coli | MIC: 8 nM | Tetracycline (IC50: 200 nM) |

| 38o (metronidazole-triazole hybrid) | P. aeruginosa | MIC: 55 nM | Tetracycline (IC50: 140 nM) |

| 38a (metronidazole-triazole hybrid) | E. coli | IC50: 360 nM | Tetracycline (IC50: 200 nM) |

| 38a (metronidazole-triazole hybrid) | P. aeruginosa | IC50: 710 nM | Tetracycline (IC50: 140 nM) |

| 38a (metronidazole-triazole hybrid) | S. aureus | IC50: 1.4 µM | - |

| 38a (metronidazole-triazole hybrid) | S. epidermidis | IC50: 1.4 µM | - |

| 56b (nitroimidazole-thiadiazole hybrid) | K. pneumoniae | MIC: 41 µM | Norfloxacin (MIC: 780 nM) |

| 56b (nitroimidazole-thiadiazole hybrid) | E. coli | MIC: 41 µM | Norfloxacin (MIC: 410 nM) |

| 56c (nitroimidazole-thiadiazole hybrid) | K. pneumoniae | MIC: 80 µM | Norfloxacin (MIC: 780 nM) |

| 56c (nitroimidazole-thiadiazole hybrid) | E. coli | MIC: 40 µM | Norfloxacin (MIC: 410 nM) |

Data sourced from reference nih.gov.

Investigation of Anti-inflammatory Biological Activities in Pre-clinical Models

Derivatives containing the imidazole scaffold have been extensively studied for their anti-inflammatory potential. japsonline.com Investigations have utilized various pre-clinical models, both in vitro and in vivo, to characterize these effects.

A series of 2-substituted benzimidazole (B57391) derivatives demonstrated noteworthy anti-inflammatory potential in both in vitro and in vivo assays. nih.gov The in vivo efficacy was confirmed using the carrageenan-induced mice paw edema model, where the compounds showed an anti-inflammatory effect comparable to diclofenac (B195802) sodium. nih.gov Similarly, pyrazole (B372694) isosteres have been evaluated and shown to possess slight anti-inflammatory activities. researchgate.net

Studies on pyrazolidine (B1218672) derivatives have shown a pronounced anti-inflammatory effect by inhibiting both the proliferative and exudative phases of inflammation in models of thermal aseptic inflammation and inflammation induced by carrageenan and histamine. nih.gov Furthermore, novel series of imidazol-2-one and 2-cyanoiminoimidazole derivatives were tested in in vivo models to evaluate their anti-inflammatory activity following topical administration. nih.gov

A library of pyrazolo[1,5-a]quinazoline compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, identifying several compounds with significant anti-inflammatory activity. mdpi.com

Table 2: Pre-clinical Models for Anti-inflammatory Activity of Imidazole Analogues and Related Heterocycles

| Compound Class | Model Used | Key Findings |

|---|---|---|

| Benzimidazole derivatives | Carrageenan-induced mice paw edema (in vivo) | Comparable anti-inflammatory effect to diclofenac sodium. nih.gov |

| Pyrazolidine derivatives | Carrageenan and histamine-induced inflammation (in vivo) | Inhibition of both proliferative and exudative phases of inflammation. nih.gov |

| Imidazol-2-one derivatives | Topical administration models (in vivo) | Maintained anti-inflammatory activity with potentially fewer side effects than reference compounds. nih.gov |

| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activity in THP-1Blue cells (in vitro) | Identified 13 compounds with IC50 < 50 µM. mdpi.com |

| 2,4,5-triphenyl-1H-imidazole derivatives | In vitro assays | Tested for anti-inflammatory activity against Phenylbutazone as a reference. japsonline.com |

Evaluation of Anti-proliferative and Cytotoxic Biological Activities in Established Cell Lines

The imidazole core and its derivatives have shown significant promise as anti-proliferative and cytotoxic agents against various cancer cell lines. vpcollege.org The anti-proliferative activity is often evaluated using the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50).

A series of novel imidazo[1,2-b]pyridazin-3-yl acetamide (B32628) derivatives were screened for anticancer activity against A-549 (lung carcinoma) and Du-145 (prostate carcinoma) cell lines. The synthesized compounds showed IC50 values ranging from 1.74 µM to 16.17 µM, with several compounds proving more active than the positive control, doxorubicin. vpcollege.org

In another study, derivatives of imidazole with hydroxymethyl groups demonstrated marked anti-proliferative effects. Research on 2-amino-1,4-naphthoquinone-benzamides, designed based on potent cytotoxic agents, showed that all synthesized compounds were more potent than cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov The most potent compounds, 5e and 5l, had IC50 values of 0.4 µM, making them nearly 79 times more active than cisplatin in this cell line. nih.gov

Table 3: Anti-proliferative/Cytotoxic Activity of Imidazole Analogues and Related Compounds

| Compound/Analogue | Cell Line | Activity (IC50) |

|---|---|---|

| Compound 9e (Imidazo[1,2-b]pyridazine) | A-549 (Lung) | 1.74 µM |

| Compound 9g (Imidazo[1,2-b]pyridazine) | A-549 (Lung) | 2.01 µM |

| Compound 9h (Imidazo[1,2-b]pyridazine) | A-549 (Lung) | 2.14 µM |

| Compound 9e (Imidazo[1,2-b]pyridazine) | Du-145 (Prostate) | 1.94 µM |

| Compound 9g (Imidazo[1,2-b]pyridazine) | Du-145 (Prostate) | 2.11 µM |

| Compound 9h (Imidazo[1,2-b]pyridazine) | Du-145 (Prostate) | 2.45 µM |

| Compound 5e (2-amino-1,4-naphthoquinone-benzamide) | MDA-MB-231 (Breast) | 0.4 µM |

| Compound 5l (2-amino-1,4-naphthoquinone-benzamide) | MDA-MB-231 (Breast) | 0.4 µM |

| Compound 5e (2-amino-1,4-naphthoquinone-benzamide) | HT-29 (Colon) | 0.5 µM |

| Compound 2 (4-amino-thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.013 µM |

Data sourced from references vpcollege.orgnih.govnih.gov.

Molecular Target Identification and Mechanism of Action Studies (In Vitro and relevant In Vivo Models, excluding human trials)

Understanding the molecular targets and mechanisms of action is crucial for the development of novel therapeutics. The imidazole scaffold can interact with a variety of enzymes and receptors, influencing key cellular pathways.

While specific binding data for this compound on the listed receptors is not detailed in the provided research, studies on related structures highlight the potential for receptor modulation. For example, optimization of imidazo[1,5-a]quinoxaline (B8520501) compounds has led to the identification of potent negative allosteric modulators of the α5 subunit-containing GABAA receptor. researchgate.net This demonstrates that the fused imidazole scaffold is a viable starting point for discovering receptor modulators. The anti-inflammatory activity of some analogues is linked to the downregulation of the NF-κB pathway, a critical signaling route in inflammation. mdpi.com

Enzyme inhibition is a common mechanism of action for imidazole-based compounds.

Kinase Inhibition: Pharmacophore mapping and molecular modeling predicted that anti-inflammatory pyrazolo[1,5-a]quinazoline derivatives could be effective ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.com Subsequent testing confirmed that lead compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting their anti-inflammatory effects are mediated through MAPK targeting. mdpi.com

Phosphodiesterase (PDE) Inhibition: Novel series of imidazol-2-one and 2,5-dihydropyrazolo[4,3-c]quinolin-3-one derivatives have been prepared and shown to be good inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide (B165840) moiety were synthesized and evaluated for their inhibitory activities against COX-1 and COX-2 enzymes. researchgate.net Similarly, studies on benzimidazole derivatives explored their mechanism of action against COX enzymes. nih.gov

Other Enzymes: Research has indicated that imidazole derivatives may act as inhibitors of other crucial enzymes. For example, some compounds have been shown to inhibit topoisomerase II, leading to reduced cell proliferation. There is also potential for compounds like N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide to act as lysine-specific demethylase inhibitors. Benzimidazole derivatives have also been investigated for their inhibitory action on Aldose reductase and Phospholipase A2. nih.gov

The biological effects of imidazole analogues can also stem from their interaction with nucleic acids and modulation of fundamental cellular processes. The inhibition of topoisomerase II by certain imidazole derivatives is a prime example of impacting cellular processes through nucleic acid interaction, as this enzyme is critical for managing DNA topology during replication and transcription.

The anti-inflammatory potential of some benzimidazole derivatives was assessed using a Luminol-enhanced chemiluminescence assay. nih.gov This method is often used to measure the production of reactive oxygen species (ROS), suggesting that the mechanism of action for these compounds may involve the modulation of oxidative stress, a key component of the inflammatory response.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity Optimization

The optimization of biological potency and selectivity of compounds centered around the this compound scaffold has been a subject of medicinal chemistry research. These investigations aim to understand how structural modifications to this core influence its interaction with various biological targets. The structure-activity relationship (SAR) provides crucial insights into the molecular features necessary for desired pharmacological effects.

The 2-Aminoimidazole Core

The 2-aminoimidazole moiety is a key structural element found in a variety of biologically active molecules, including natural products isolated from marine sponges. nih.govresearchgate.net This scaffold is recognized as a versatile building block in drug design due to its physicochemical properties. researchgate.net However, in some studies, the simple 2-aminoimidazole scaffold on its own has been shown to exhibit only weak to moderate affinity for certain biological targets, such as adenosine (B11128) receptors. nih.govrsc.org This suggests that substitutions on the imidazole ring are critical for enhancing potency and selectivity.

Influence of the Cyclopropyl (B3062369) Group

The cyclopropyl group at the 2-position of the imidazole ring plays a significant role in the pharmacological profile of these compounds. This small, strained ring system is known to introduce conformational rigidity and can influence the electronic properties of the molecule. In studies of related imidazole derivatives, the introduction of a cyclopropyl group has been shown to be a key determinant of activity. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, the size of the 2-cycloalkyl substituent was found to directly impact the compound's modulatory activity at the A3 adenosine receptor. nih.gov

Specifically, a 2-cyclopropyl derivative was observed to act as a competitive antagonist at the orthosteric site of the receptor. nih.gov As the size of the cycloalkyl ring increased from cyclopropyl to cyclooctyl, there was a notable trend in the biological activity, indicating that the steric bulk at this position is a critical parameter for optimizing interaction with the target. nih.gov

The table below illustrates the effect of the 2-cycloalkyl substituent size on the modulation of A3 adenosine receptor binding.

| Compound ID | 2-Substituent | Effect on Radioligand Binding |

| 17 | Cyclopropyl | Decreased binding by 71% |

| 5 | Cyclobutyl | Not specified |

| 6 | Cyclopentyl | No net change |

| 7 | Cyclohexyl | No net change |

| 8 | Cycloheptyl | No net change |

| 19 | Cyclooctyl | Increased binding by 41% |

Data adapted from a study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine receptor positive allosteric modulators. nih.gov

Substitutions at Other Positions

Further modifications to the 2-aminoimidazole scaffold have been explored to enhance biological activity. For example, the transformation of 2-aminoimidazole derivatives into 2-aminoimidazolyl-thiazoles resulted in a significant improvement in affinity for A1, A2A, and A3 adenosine receptors, with some analogues showing nanomolar affinity for the A3 subtype. nih.govrsc.org This highlights the importance of substitutions at the 5-position of the imidazole ring for achieving high potency and selectivity.

In another study focusing on 2-aminoimidazole amino acids as inhibitors of human arginase I, the 2-aminoimidazole moiety was crucial for interacting with the enzyme's active site. nih.gov The most potent inhibitors in this series featured a side chain at the 1-position of the imidazole ring, demonstrating that modifications at this position can lead to significant gains in inhibitory activity. nih.gov

The following table summarizes the structure-activity relationships for a series of 2-aminoimidazole amino acid inhibitors of human arginase I.

| Compound | Substitution at Imidazole N1 | Arginase I Inhibition (Ki) |

| 2-Aminoimidazole | - | 3.6 mM |

| A1P (10) | -(CH2)4CH(NH2)COOH | 2 µM |

Data adapted from a study on 2-aminoimidazole amino acids as inhibitors of human arginase I. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-Cyclopropyl-1H-imidazol-5-amine.

Currently, dedicated academic literature focusing exclusively on the synthesis and biological profile of this compound is limited. Its existence is confirmed by its CAS number, 1368133-05-4. bldpharm.com The majority of available information is derived from broader studies on imidazole-containing compounds and the impact of cyclopropyl (B3062369) groups in medicinal chemistry.

The imidazole (B134444) scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netijpsjournal.com The 2-aminoimidazole substructure, in particular, has been identified as a crucial element for various biological interactions, including the inhibition of biofilm formation in bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. acs.orgnih.gov Structure-activity relationship (SAR) studies on related 2-aminoimidazoles have highlighted the importance of substituents on the imidazole ring in modulating their biological efficacy. acs.orgnih.gov

The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and introduce conformational rigidity. scientificupdate.com This small, strained ring can act as a bioisosteric replacement for other functional groups and can influence the electronic properties of the molecule. chemenu.com For instance, research on 2-cyclopropylindoloquinones has suggested that the cyclopropyl substituent can be significantly more effective than other alkyl groups in certain biological contexts. acs.org

Unresolved Research Questions and Challenges in Scaffold Exploration.

The primary challenge in the exploration of the this compound scaffold is the current scarcity of specific research data. Key unresolved questions that present significant hurdles include:

Optimal Synthetic Routes: The development of a stereoselective and high-yield synthesis for this specific isomer remains a major challenge. While general methods for imidazole synthesis exist, their applicability and efficiency for producing this compound need to be systematically investigated. mdpi.comresearchgate.net

Regioselectivity: Controlling the position of the amino group at C5 and the cyclopropyl group at C2 during synthesis is a critical challenge that needs to be addressed to avoid the formation of other isomers.

Physicochemical Properties: A thorough characterization of its fundamental physicochemical properties, such as pKa, solubility, and lipophilicity, is currently lacking. This data is essential for predicting its behavior in biological systems.

Tautomeric and Conformational Preferences: Understanding the preferred tautomeric form and the conformational orientation of the cyclopropyl group in relation to the imidazole ring is crucial for designing and interpreting biological assays.

Prospective Avenues for Chemical Synthesis and Derivatization Strategies.

Future research into the chemical synthesis of this compound could explore several promising avenues. Drawing from established imidazole synthesis methodologies, potential strategies could involve:

Multi-component Reactions: One-pot synthesis methods, which are known for their efficiency and atom economy, could be adapted for the construction of the 2-cyclopropyl-imidazole core. researchgate.net

Transformation of Precursors: The synthesis could potentially start from readily available precursors, such as cyclopropyl-containing nitriles or amidines, followed by ring-closure reactions to form the imidazole. Research on the synthesis of functionalized 1H-imidazoles from 5-amino-1,2,3-triazoles could also offer a viable pathway. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: These reactions could be employed to introduce the cyclopropyl group onto a pre-formed imidazole ring or vice versa.

Once a reliable synthetic route to the core scaffold is established, derivatization strategies can be employed to explore the structure-activity relationships. Key derivatization points include:

| Derivatization Site | Potential Modifications | Rationale |

| N1-position of the imidazole ring | Alkylation, Arylation | To probe the impact on binding affinity and pharmacokinetic properties. acs.org |

| Amino group at C5 | Acylation, Sulfonylation, Alkylation | To explore the role of this group in hydrogen bonding and to modulate polarity. |

| Cyclopropyl ring | Introduction of substituents | To fine-tune steric and electronic properties. |

Emerging Applications in Pre-clinical Biological Research and Scaffold-Based Discovery.

Based on the known biological activities of related compounds, this compound and its derivatives represent a promising scaffold for preclinical research in several areas:

Antimicrobial Agents: Given the established anti-biofilm activity of 2-aminoimidazoles, this scaffold could be explored for the development of novel agents to combat bacterial resistance. acs.orgresearchgate.net The cyclopropyl group may enhance potency and metabolic stability, leading to more effective antimicrobial drugs.

Enzyme Inhibitors: The 2-aminoimidazole moiety has been shown to interact with the active sites of enzymes, such as human arginase I. nih.gov The unique conformation and electronic nature of the cyclopropyl group could be leveraged to design potent and selective enzyme inhibitors for various therapeutic targets.

Anticancer Agents: The imidazole core is present in many anticancer drugs. The combination of the imidazole and cyclopropyl groups in this scaffold could lead to the discovery of new antiproliferative agents. acs.orgnih.gov

Central Nervous System (CNS) Agents: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for the development of agents targeting CNS disorders. The cyclopropyl group is found in several CNS-active drugs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.